6-bromo-5-methyl-1H-indole
Overview
Description
6-Bromo-5-methyl-1H-indole is a compound with the molecular formula C9H8BrN and an average mass of 210.070 Da . It is an indole derivative and is typically a pale-yellow to orange to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 6-bromo-5-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The bromine atom is attached at the 6th position and a methyl group at the 5th position of the indole ring .Chemical Reactions Analysis
6-Bromoindole, a similar compound, has been reported to undergo palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products .Scientific Research Applications
Antiviral Applications
6-Bromo-5-methyl-1H-indole derivatives have been explored for their potential to inhibit viral infections. Studies have shown that certain indole derivatives can exhibit inhibitory activity against influenza A and other RNA and DNA viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties.
Anti-Inflammatory Applications
Indole compounds, including derivatives of 6-bromo-5-methyl-1H-indole, have been investigated for their anti-inflammatory effects. Some derivatives have shown promising results in reducing inflammation, potentially through the modulation of inflammatory pathways . This application is significant in the treatment of chronic inflammatory diseases.
Anticancer Applications
The indole nucleus is a common feature in many natural and synthetic molecules with anticancer activity. Derivatives of 6-bromo-5-methyl-1H-indole are being studied for their potential to treat cancer cells. The ability to induce apoptosis and inhibit cell proliferation makes these compounds valuable in cancer research .
Anti-HIV Applications
Research into indole derivatives has included the exploration of their potential as anti-HIV agents. Some studies have reported the synthesis of indole-based compounds that show activity against HIV-1 strains, suggesting a possible role in the treatment of HIV .
Antioxidant Applications
Indole derivatives are known for their antioxidant properties. The presence of an indole nucleus can contribute to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related damage in biological systems .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. With the increasing issue of antibiotic resistance, the exploration of 6-bromo-5-methyl-1H-indole derivatives as antimicrobial agents is a vital field of study .
Antitubercular Applications
Given the global health challenge posed by tuberculosis, indole derivatives, including those of 6-bromo-5-methyl-1H-indole, are being evaluated for their antitubercular activity. These compounds could offer new avenues for the treatment of tuberculosis, especially in cases where resistance to current medications is an issue .
Antidiabetic Applications
Indole derivatives have also been studied for their potential antidiabetic effects. The modification of the indole structure, as seen in 6-bromo-5-methyl-1H-indole derivatives, could lead to new treatments for diabetes by influencing glucose metabolism or insulin sensitivity .
Antimalarial Applications
The fight against malaria has led to the investigation of indole derivatives as antimalarial agents. The structural diversity of indole allows for the synthesis of compounds that could interfere with the life cycle of the malaria parasite, offering potential new treatments for this life-threatening disease .
Safety And Hazards
This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Indole derivatives, including 6-bromo-5-methyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
6-bromo-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFAUCRIATHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444359 | |
Record name | 6-bromo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-1H-indole | |
CAS RN |
248602-16-6 | |
Record name | 6-Bromo-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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